

# Technical Support Center: Refining Patient Selection for <sup>177</sup>Lu-PSMA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-177 |           |
| Cat. No.:            | B15577840           | Get Quote |

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with <sup>177</sup>Lu-PSMA radioligand therapy.

## Frequently Asked Questions (FAQs)

Q1: What are the foundational imaging criteria for selecting a patient for <sup>177</sup>Lu-PSMA therapy?

A1: Patient selection is primarily based on PSMA-PET imaging to confirm the presence of PSMA-positive disease. The two landmark clinical trials, VISION and TheraP, established the key criteria. The VISION trial required at least one PSMA-positive metastatic lesion and no PSMA-negative lesions larger than specified sizes.[1][2] The TheraP trial used more stringent criteria, requiring high PSMA uptake in lesions (SUVmax > 20 in at least one lesion, and > 10 in all measurable lesions) and excluding patients with FDG-positive/PSMA-negative discordant disease.[1][2] The SNMMI consensus statement suggests that either <sup>68</sup>Ga-PSMA-11 or <sup>18</sup>F-DCFPyL PET/CT can be used for patient selection.[1][2][3]

Q2: Is an <sup>18</sup>F-FDG PET/CT scan mandatory for patient selection?

A2: An <sup>18</sup>F-FDG PET/CT scan is not considered a mandatory requirement for all patients.[1] However, it is a valuable tool for further characterization in specific scenarios, such as suspicion of PSMA-negative disease or in patients with signs of aggressive, poorly differentiated tumors.[1] The presence of FDG-positive but PSMA-negative (FDG+/PSMA-)

## Troubleshooting & Optimization





lesions is a significant negative prognostic factor and was an exclusion criterion in the TheraP trial.[1][4][5]

Q3: How do quantitative PSMA-PET metrics influence patient selection and predict response?

A3: Quantitative metrics are increasingly important for refining patient selection beyond simple visual assessment. Higher baseline whole-body mean standardized uptake value (SUVmean) on PSMA-PET has been shown to correlate with better outcomes, including longer overall survival (OS) and higher rates of PSA decline.[1][2][6][7] For instance, a secondary analysis of the VISION trial showed that patients in the highest quartile of SUVmean (>9.9) had a longer OS.[2] Total tumor volume (TTV) derived from PSMA-PET is also a potential prognostic biomarker. While specific thresholds are still under investigation, higher quantitative PSMA expression generally predicts a more favorable response to <sup>177</sup>Lu-PSMA therapy.[8][9]

Q4: What is the role of circulating tumor DNA (ctDNA) and other non-imaging biomarkers?

A4: Emerging biomarkers are being investigated to supplement imaging-based selection. Circulating tumor DNA (ctDNA) is a promising candidate.[10] Studies have shown that a higher ctDNA fraction is associated with shorter progression-free survival.[11] Furthermore, specific genomic alterations detected in ctDNA, such as amplifications in FGFR1 and CCNE1 or mutations in CDK12, have been linked to a lower probability of response to <sup>177</sup>Lu-PSMA therapy.[12][13] While not yet standard practice, these biomarkers may help identify patients at risk of resistance.

Q5: When should PSMA-PET imaging be repeated before starting therapy?

A5: According to the SNMMI consensus statement, baseline PSMA-PET imaging should be performed within 3 months of initiating treatment.[3] However, it is recommended to repeat the scan if there has been evidence of disease progression or if the patient has received intervening therapy since the last scan.[1][3] This ensures the most current disease state is evaluated for PSMA expression.

# **Troubleshooting Guide**

Problem 1: A patient shows high PSMA expression on PET but has a poor or no response to <sup>177</sup>Lu-PSMA therapy. What are the potential reasons?

## Troubleshooting & Optimization





#### Possible Causes & Solutions:

- Presence of Undetected PSMA-Negative Micrometastases: Standard PSMA-PET may not detect very small or micrometastatic lesions that are PSMA-negative. An <sup>18</sup>F-FDG PET/CT can be considered to unmask aggressive, glycolytic disease that may be driving progression.
   [4][5]
- Tumor Heterogeneity: There can be significant intra-patient heterogeneity in PSMA expression.[14] While dominant lesions may be strongly PSMA-positive, clones of PSMAnegative cells can lead to treatment resistance.
- Acquired Resistance: Resistance can develop during therapy. The exact mechanisms are still under investigation but may involve downregulation of PSMA expression or alterations in DNA damage repair pathways.
- Genomic Factors: Certain genetic biomarkers may predict resistance. For example, mutations in CDK12 or amplifications in CCNE1 and FGFR1 have been associated with a lower likelihood of PSA response.[12][13] If available, ctDNA analysis could provide insights.
- "Tumor Sink" Effect: In patients with a very high total tumor volume, the administered dose of <sup>177</sup>Lu-PSMA may be distributed across too many sites, resulting in a suboptimal radiation dose delivered to each individual tumor cell.

Problem 2: Baseline imaging shows FDG-positive/PSMA-negative (discordant) lesions. Should the patient be excluded from <sup>177</sup>Lu-PSMA therapy?

#### Analysis & Recommendation:

- Prognostic Significance: The presence of even one FDG+/PSMA- lesion is a strong negative predictor of overall survival in patients undergoing <sup>177</sup>Lu-PSMA therapy.[4][5] In one study, patients with at least one such lesion had a median OS of 6.0 months, compared to 16.0 months for those without.[4][5]
- Trial Criteria: The TheraP trial explicitly excluded these patients, which may have contributed to its high response rates.[2]



Clinical Decision: While not an absolute contraindication in all guidelines, the presence of
discordant disease suggests an aggressive tumor biology that is less likely to respond to a
PSMA-targeted therapy.[1] A multidisciplinary tumor board discussion is critical. Alternative
treatments that do not rely on PSMA expression, such as chemotherapy, should be strongly
considered. If <sup>177</sup>Lu-PSMA is pursued, it may be appropriate if the PSMA-positive disease is
dominant and symptomatic, but the prognosis is guarded.[1]

Problem 3: A patient initially responds well to <sup>177</sup>Lu-PSMA therapy but then progresses during later cycles.

## Analysis & Recommendation:

- Delayed Response vs. True Progression: It's important to differentiate between a slow response and true progression. Some patients may not show a PSA decline after the first cycle but will respond to subsequent cycles.[15] However, a consistent rise in PSA and new or growing lesions on follow-up imaging (CT or bone scan) confirms progression.
- Consider Re-challenge or Alternative Radionuclides: For patients who had a good initial response followed by later progression, a re-challenge with <sup>177</sup>Lu-PSMA after a treatment holiday might be an option, though data is still emerging.[16] Another investigational approach for acquired resistance is to switch to a more potent alpha-emitter, such as <sup>225</sup>Ac-PSMA, which has shown efficacy after <sup>177</sup>Lu-PSMA failure.[17]
- Re-evaluate with Imaging: Repeat PSMA-PET and possibly FDG-PET imaging is crucial to understand the current state of PSMA expression and rule out the development of new FDG+/PSMA- lesions that would warrant a change in therapy.

# **Quantitative Data Summary**

Table 1: Comparison of Imaging-Based Inclusion Criteria in Landmark Trials



| Feature                | VISION Trial[1][2][18]                                                            | TheraP Trial[1][2]                                                                       |
|------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| PSMA-PET Tracer        | <sup>68</sup> Ga-PSMA-11                                                          | <sup>68</sup> Ga-PSMA-11                                                                 |
| PSMA Positivity        | ≥1 PSMA-positive metastatic lesion. Uptake must be greater than liver parenchyma. | All measurable lesions must have SUVmax > 10. At least one lesion must have SUVmax > 20. |
| PSMA-Negative Lesions  | No PSMA-negative lesions >1.0 cm (soft tissue) or >1.5 cm (lymph nodes).          | Exclusion of any PSMA-<br>negative disease (defined as<br>SUVmax < 10).                  |
| FDG-PET Requirement    | Not required for inclusion.                                                       | Required for all patients.                                                               |
| FDG-Discordant Disease | Not an explicit exclusion criterion.                                              | Exclusion if any FDG-positive / PSMA-negative lesions were present.                      |
| Screen Failure Rate    | ~13%                                                                              | ~28%                                                                                     |

Table 2: Prognostic Value of Imaging and Biomarker Parameters



| Parameter                  | Finding                                                         | Associated<br>Outcome                                        | Citation(s) |
|----------------------------|-----------------------------------------------------------------|--------------------------------------------------------------|-------------|
| High PSMA SUVmean          | Higher baseline<br>whole-body SUVmean<br>(e.g., >9.9 in VISION) | Improved Overall<br>Survival (OS) & PSA<br>Response          | [2][6][9]   |
| FDG+/PSMA- Lesions         | Presence of one or more discordant lesions                      | Significantly shorter<br>Overall Survival (OS)               | [4][5]      |
| FDG Total Tumor<br>Volume  | Higher baseline total tumor volume on FDG-PET                   | Independent predictor<br>of shorter Overall<br>Survival (OS) | [6][19]     |
| PSMA Total Tumor<br>Volume | Increase in PSMA<br>TTV post-treatment                          | Associated with worse<br>Overall Survival (OS)               | [14]        |
| High ctDNA Fraction        | Higher circulating tumor DNA fraction at baseline               | Shorter Progression-<br>Free Survival (PFS)                  | [11]        |
| Genomic Alterations        | Mutations in CDK12; Amplifications in FGFR1, CCNE1              | Lower probability of PSA response                            | [12][13]    |

# **Experimental Protocols**

Protocol 1: <sup>68</sup>Ga-PSMA-11 PET/CT Imaging for Patient Selection

- Patient Preparation:
  - No specific dietary preparation is required.
  - Patients should be well-hydrated. Encourage drinking water before and after the scan.
  - A recent (within 4-6 weeks) serum PSA and testosterone level should be available.
- Radiopharmaceutical Administration:



- Administer an intravenous injection of 1.8-2.2 MBq/kg (0.04-0.06 mCi/kg) of <sup>68</sup>Ga-PSMA-11.
- Record the exact dose and time of injection.

#### Uptake Period:

- The patient should rest comfortably for an uptake period of  $60 \pm 10$  minutes.
- Encourage the patient to void immediately before positioning on the scanner to reduce urinary bladder activity.

#### Image Acquisition:

- Perform a low-dose CT scan from the vertex of the skull to the mid-thigh for attenuation correction and anatomical localization.
- Immediately following the CT, acquire the PET scan over the same anatomical range.
- Acquisition time is typically 2-4 minutes per bed position.
- Image Analysis (for Trial Eligibility):
  - Visual Analysis: A qualified nuclear medicine physician should review the images. Identify
    all sites of metastatic disease. Compare the uptake in tumor lesions to the mean uptake in
    the liver, as per VISION trial criteria.[1]
  - Quantitative Analysis: If required (e.g., for TheraP-like criteria), draw regions of interest (ROIs) around metastatic lesions to measure the maximum standardized uptake value (SUVmax).[2] Record the SUVmax for the most intense lesion and all other measurable lesions.

## Protocol 2: PSMA Immunohistochemistry (IHC) on Prostate Tissue

#### Sample Preparation:

 Fix prostate biopsy cores or radical prostatectomy specimens in 10% neutral buffered formalin and embed in paraffin (FFPE).



- Cut 3-µm thick sections from the FFPE blocks and mount them on charged glass slides.
- · Antigen Retrieval:
  - Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
  - Perform heat-induced epitope retrieval using a suitable buffer (e.g., Cell Conditioning 1) in a steamer or automated staining instrument (e.g., for 16 minutes at 99°C).[20]
- · Staining Procedure:
  - Use an automated staining instrument (e.g., Ventana/Roche Benchmark Ultra).
  - Incubate the slides with a primary antibody against PSMA (e.g., clone EP192, prediluted).
     Incubation time is typically 16 minutes at 36°C.[20]
  - Use an appropriate detection system (e.g., polymer-based) to visualize the antibody binding.
  - Counterstain with hematoxylin.
- · Scoring and Interpretation:
  - Staining Pattern: Assess the subcellular localization of the stain, categorizing it as membranous, cytoplasmic, or a combined pattern.[21][22] Membranous staining is most relevant for PSMA-targeted therapies.
  - Staining Intensity (Visual Score): Grade the intensity of the stain on a semi-quantitative scale compared to normal prostatic tissue: 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong).[20][21] A higher visual score, particularly with a membranous pattern, correlates with higher SUVmax on PSMA-PET.[22]

## **Visualizations**





Click to download full resolution via product page

Caption: Patient selection workflow for <sup>177</sup>Lu-PSMA therapy.





Click to download full resolution via product page

Caption: Prognostic relationship of PSMA and FDG PET findings.





Click to download full resolution via product page

Caption: Mechanism of action for <sup>177</sup>Lu-PSMA radioligand therapy.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. snmmi.org [snmmi.org]
- 3. urologytimes.com [urologytimes.com]
- 4. Prognostic implications of dual tracer PET/CT: PSMA ligand and [18F]FDG PET/CT in patients undergoing [177Lu]PSMA radioligand therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic implications of dual tracer PET/CT: PSMA ligand and [<sup>18</sup>F]FDG
  PET/CT in patients undergoing [<sup>177</sup>Lu]PSMA radioligand therapy ProQuest
  [proquest.com]
- 6. Prognostic value of [18F]FDG- and PSMA-PET in patients evaluated for [177Lu]Lu-PSMA therapy of mCRPC PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. urotoday.com [urotoday.com]
- 9. urotoday.com [urotoday.com]
- 10. vjoncology.com [vjoncology.com]
- 11. Frontiers | Biomarkers to optimize PSMA-targeted radioligand therapy for metastatic castration-resistant prostate cancer [frontiersin.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. urotoday.com [urotoday.com]
- 14. The Prognostic Value of Posttreatment 68Ga-PSMA-11 PET/CT and 18F-FDG PET/CT in Metastatic Castration-Resistant Prostate Cancer Treated with 177Lu-PSMA-617 and NOX66 in a Phase I/II Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Response to 225Ac-PSMA-I&T after failure of long-term 177Lu-PSMA RLT in mCRPC -PMC [pmc.ncbi.nlm.nih.gov]



- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Technical Support Center: Refining Patient Selection for <sup>177</sup>Lu-PSMA Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577840#refining-patient-selection-criteria-for-177lu-psma-trials]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com